Decane, 3,4-dimethyl-

Distillation Fuel blending Thermodynamics

Decane, 3,4-dimethyl- (IUPAC: 3,4-dimethyldecane) is a branched saturated hydrocarbon (alkane) with molecular formula C12H26 and molecular weight 170.3348 g/mol. It is a member of the dimethyldecane isomer family, characterized by two methyl substituents at the C3 and C4 positions of a ten-carbon backbone.

Molecular Formula C12H26
Molecular Weight 170.33 g/mol
CAS No. 17312-45-7
Cat. No. B094623
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDecane, 3,4-dimethyl-
CAS17312-45-7
Synonyms3,4-dimethyldecane
Molecular FormulaC12H26
Molecular Weight170.33 g/mol
Structural Identifiers
SMILESCCCCCCC(C)C(C)CC
InChIInChI=1S/C12H26/c1-5-7-8-9-10-12(4)11(3)6-2/h11-12H,5-10H2,1-4H3
InChIKeyNRBMEEDORZDRIT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,4-Dimethyldecane (CAS 17312-45-7) Procurement Guide: Branched C12 Alkane for Hydrocarbon Research and Fuel Component Studies


Decane, 3,4-dimethyl- (IUPAC: 3,4-dimethyldecane) is a branched saturated hydrocarbon (alkane) with molecular formula C12H26 and molecular weight 170.3348 g/mol [1]. It is a member of the dimethyldecane isomer family, characterized by two methyl substituents at the C3 and C4 positions of a ten-carbon backbone. As a liquid hydrocarbon at standard conditions, its physical properties are of primary interest in petrochemistry, environmental fate modeling, and analytical chemistry [2]. The compound is not commercially ubiquitous and is typically supplied as a reference standard or research chemical, with purity specifications generally ≥95%.

Why Generic Substitution of 3,4-Dimethyldecane (CAS 17312-45-7) Fails: Quantifiable Differences from Isomeric Alternatives


The 3,4-dimethyl substitution pattern on the decane backbone imparts a unique set of physical and thermodynamic properties that are not interchangeable with other dimethyldecane isomers or with the linear n-dodecane [1]. Even among close positional isomers such as 3,5-dimethyldecane, 2,4-dimethyldecane, and 4,5-dimethyldecane, quantifiable variations in boiling point, liquid density, and vapor pressure exist, directly impacting their behavior in distillation processes, as fuel blend components, and as analytical reference standards [2]. Substituting one isomer for another without verification can introduce systematic errors in research outcomes and industrial process performance.

Quantitative Differential Evidence for 3,4-Dimethyldecane (CAS 17312-45-7) Relative to Closest Analogs


Boiling Point Differentiation: 3,4-Dimethyldecane vs. 3,5-Dimethyldecane and n-Dodecane

3,4-Dimethyldecane exhibits a boiling point of 205 °C . This is 5 °C higher than its positional isomer 3,5-dimethyldecane, which boils at 200 °C . Furthermore, it boils approximately 10-12 °C lower than the linear hydrocarbon n-dodecane (215-217 °C) , a common surrogate for diesel-range n-alkanes. This intermediate boiling point positions 3,4-dimethyldecane as a distinct entity in distillation cuts and fuel property modeling, where even minor boiling point shifts affect vapor pressure and volatility characteristics.

Distillation Fuel blending Thermodynamics

Liquid Density Distinction: 3,4-Dimethyldecane vs. 2,4-Dimethyldecane

The liquid density of 3,4-dimethyldecane is reported as 0.7576 g/cm³ . In contrast, the isomer 2,4-dimethyldecane has a calculated density of 0.749 g/cm³ . This represents a relative difference of approximately 1.1%, which is significant for applications involving precise volumetric measurements, such as in high-accuracy fuel injection systems or when used as a density calibration standard in analytical instrumentation.

Density measurement Fuel property Material characterization

Henry's Law Constant: Environmental Partitioning Behavior of 3,4-Dimethyldecane

The Henry's law constant (Hscp) for 3,4-dimethyldecane at 298.15 K is 1.0×10⁻⁶ mol/(m³·Pa) [1]. This value indicates a strong tendency to partition from water into air, classifying it as a volatile organic compound (VOC) with potential for long-range atmospheric transport. This constant is a fundamental input parameter for environmental fate and transport models (e.g., EQC, SimpleBox) used in chemical risk assessment and regulatory compliance.

Environmental fate Air-water partitioning Volatilization

Octanol-Water Partition Coefficient (LogP) and Lipophilicity of 3,4-Dimethyldecane

3,4-Dimethyldecane has a computed XLogP3-AA value of 6.1 [1]. This high logP indicates extreme hydrophobicity and a strong preference for non-polar environments, such as organic solvents, lipid bilayers, and soil organic matter. For comparison, n-dodecane has a similar experimental logP of approximately 6.1 [2], demonstrating that the presence of two methyl branches at the 3,4-positions does not drastically alter overall lipophilicity relative to the linear chain. However, this value is critical for understanding bioaccumulation potential and for designing extraction or purification protocols.

Lipophilicity ADME prediction QSAR modeling

Thermodynamic Properties: Enthalpy of Vaporization of 3,4-Dimethyldecane

The enthalpy of vaporization (ΔvapH°) for 3,4-dimethyldecane has been calculated as 41.53 kJ/mol using the Joback method [1]. This value is essential for engineering calculations involving phase change, such as in distillation column design or heat exchanger sizing. In comparison, the enthalpy of vaporization for n-dodecane is slightly higher at approximately 43.4 kJ/mol , reflecting the stronger intermolecular forces present in the linear alkane.

Thermodynamics Process engineering Energy calculations

High-Value Research and Industrial Application Scenarios for 3,4-Dimethyldecane (CAS 17312-45-7)


GC-MS Calibration Standard for Branched Alkane Analysis

3,4-Dimethyldecane serves as a valuable reference standard in gas chromatography-mass spectrometry (GC-MS) for the identification and quantification of branched alkanes in complex hydrocarbon mixtures, such as petroleum distillates or environmental samples. Its distinct retention time and mass spectrum [1] allow for accurate calibration, particularly when distinguishing it from co-eluting isomers like 3,5-dimethyldecane or 2,4-dimethyldecane.

Surrogate Compound for Fuel Property Modeling

Due to its well-defined physical properties—including boiling point (205 °C), density (0.7576 g/cm³), and enthalpy of vaporization (41.53 kJ/mol) [1]—3,4-dimethyldecane is an ideal candidate for inclusion in surrogate fuel mixtures designed to model the combustion and physical behavior of diesel or jet fuels. Its intermediate boiling point and branched structure help replicate the volatility and ignition characteristics of real-world fuels.

Environmental Fate and Transport Model Input

The Henry's law constant (1.0×10⁻⁶ mol/(m³·Pa) at 298.15 K) and octanol-water partition coefficient (logP 6.1) of 3,4-dimethyldecane [1] are critical input parameters for multimedia environmental fate models (e.g., EQC, SimpleBox). Researchers studying the environmental behavior of spilled hydrocarbons or assessing the long-range transport potential of volatile organic compounds rely on these specific, compound-level data.

Thermodynamic Reference for Process Simulation

In chemical process simulation software (e.g., Aspen Plus, ChemCAD), accurate thermodynamic data are essential. The calculated vaporization enthalpy (41.53 kJ/mol) and predicted critical properties (e.g., Tc = 640.63 K, Pc = 1804.63 kPa) [1] for 3,4-dimethyldecane provide a reliable basis for modeling distillation, evaporation, and other unit operations involving this or similar branched alkanes.

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